molecular formula C12H12BrN2+ B022050 Diquat dibromide CAS No. 85-00-7

Diquat dibromide

Cat. No.: B022050
CAS No.: 85-00-7
M. Wt: 264.14 g/mol
InChI Key: JXEXEPZXXFNEHA-UHFFFAOYSA-M
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Description

Diquat (bromide) is an organic dication that, as a salt with counterions such as bromide or chloride, is used as a contact herbicide. It is known for producing desiccation and defoliation in plants. Diquat (bromide) is no longer approved for use in the European Union, although its registration in many other countries, including the United States, is still valid .

Mechanism of Action

Target of Action

Diquat dibromide is a non-selective, post-emergent herbicide . Its primary targets are a wide variety of plants, including both floating and marginal weeds, as well as submerged weeds . It also exerts toxic effects on the central nervous system, leading to clinical symptoms such as dizziness, drowsiness, convulsions, coma, irritability, and disorientation .

Biochemical Pathways

The toxicity mechanism of this compound is primarily attributed to the intracellular generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through the process of reduction oxidation . This results in oxidative stress, leading to a cascade of clinical symptoms . The metabolic changes in the liver of zebrafish are mainly manifested as inhibition of energy metabolism, disorders of amino acid metabolism, and reduction of antioxidant capacity .

Pharmacokinetics

Only 0.3% of unoccluded and 1.4% of occluded topically applied this compound was absorbed through the skin of human volunteers . Intravenously injected Diquat had a half-life of 4 hours in humans, and 61.7% of the administered dose was excreted in the urine within 5 days .

Result of Action

The result of this compound’s action is the rapid desiccation and death of the target plant . It can take 7 to 9 days for the Diquat herbicide to work and show visible effects on target plants . In humans, it can cause damage to multiple tissues and organs, with the digestive tract and kidneys being the most frequently affected, followed by the liver, lungs, and heart .

Action Environment

This compound is highly soluble in water, has a low risk of leaching to groundwater, and is volatile . It is very persistent in soil but rapidly degrades in aquatic systems . Therefore, the environment plays a significant role in influencing the compound’s action, efficacy, and stability. It is used for pond management within the agricultural sector, offering effective control over weeds .

Biochemical Analysis

Biochemical Properties

Diquat Dibromide interacts with various enzymes, proteins, and other biomolecules. It was determined by the increases in malondialdehyde (MDA) level, superoxide dismutase (SOD), and catalase (CAT) activities and decreases in glutathione (GSH) levels that this compound administration caused oxidative stress depending on the dose .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Increasing doses of this compound caused a decrease in all physiological parameters and mitotic index ratio .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It promotes micronucleus and chromosomal abnormalities and tail DNA formation in genetic parameters .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diquat (bromide) is synthesized by oxidatively coupling pyridine to form 2,2′-bipyridine over a heated Raney nickel catalyst. The ethylene bridge is then formed by reacting with 1,2-dibromoethane .

Industrial Production Methods

The industrial production of diquat (bromide) involves the same synthetic route but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as white or yellow crystals .

Chemical Reactions Analysis

Biological Activity

Diquat dibromide is a non-selective contact herbicide widely used in agriculture for weed control. Its biological activity is characterized by various toxicological effects on plants and animals, as well as implications for human health. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, and research findings.

  • Chemical Name : 1,1'-ethylene-2,2'-bipyridyldiylium dibromide
  • Empirical Formula : C12H12Br2N2
  • Molecular Weight : 344.14 g/mol
  • Solubility : Highly soluble in water

This compound acts primarily by disrupting cellular processes in plants. It is absorbed through the foliage and translocated within the plant, leading to:

  • Cell Membrane Disruption : Diquat causes oxidative stress by generating reactive oxygen species (ROS), which damage cell membranes and ultimately lead to cell death .
  • Inhibition of Photosynthesis : The herbicide interferes with photosynthetic electron transport, reducing the plant's ability to produce energy .

Acute Toxicity

This compound exhibits acute toxicity in various animal models. The oral LD50 (lethal dose for 50% of the population) is reported to be approximately 50 mg/kg in rats . Symptoms of acute exposure include:

  • Gastrointestinal distress
  • Neurological symptoms such as tremors and seizures
  • Eye damage, including cataracts observed in chronic exposures .

Developmental and Reproductive Toxicity

Studies indicate that this compound has significant developmental toxicity:

  • Rats : The maternal NOEL (No Observed Effect Level) was determined to be 4 mg/kg for reduced weight gain, while developmental NOEL was 12 mg/kg due to delayed skeletal ossification .
  • Rabbits : The maternal NOEL was lower at 3 mg/kg, with increased rates of malformations noted at higher doses .

Genotoxicity

Genotoxic studies yield mixed results:

  • In vitro studies show diquat can induce chromosomal aberrations and unscheduled DNA synthesis in human lymphocytes and other cell lines .
  • However, in vivo studies did not demonstrate significant DNA damage, suggesting that diquat may not effectively penetrate the genome in intact animals .

Case Study 1: Human Exposure

A study conducted on workers applying diquat revealed significant dermal exposure risks. Monitoring indicated that only 0.3% of unoccluded and 1.4% of occluded diquat was absorbed through the skin . This highlights the importance of protective measures during application.

Case Study 2: Environmental Impact

Research has shown that diquat can persist in aquatic environments, with a half-life ranging from 2 to 210 days depending on sunlight exposure and water depth. This persistence raises concerns about its impact on non-target aquatic organisms .

Research Findings Summary Table

Study TypeFindingsReference
Acute ToxicityLD50 ~50 mg/kg in rats; symptoms include gastrointestinal distress and eye damage
Developmental ToxicityMaternal NOEL for rats: 4 mg/kg; developmental NOEL: 12 mg/kg
GenotoxicityPositive results in vitro but negative in vivo; potential for chromosomal aberrations
Environmental ImpactHalf-life in water: 2-210 days; concerns for aquatic ecosystems

Properties

CAS No.

85-00-7

Molecular Formula

C12H12BrN2+

Molecular Weight

264.14 g/mol

IUPAC Name

7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;bromide

InChI

InChI=1S/C12H12N2.BrH/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;/h1-8H,9-10H2;1H/q+2;/p-1

InChI Key

JXEXEPZXXFNEHA-UHFFFAOYSA-M

SMILES

C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Br-].[Br-]

Canonical SMILES

C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Br-]

density

1.22 to 1.27 at 68 °F (USCG, 1999)
1.22-1.27

melting_point

less than 608 °F (decomposes) (NTP, 1992)
<608°F (decomposes)

Key on ui other cas no.

6385-62-2
85-00-7;  2764-72-9

physical_description

Diquat is a yellow crystalline solid dissolved in a liquid carrier. It is a water emulsifiable liquid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a herbicide.
Yellow crystalline solid dissolved in a liquid carrier.

Pictograms

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard

solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)

Synonyms

6,7-Dihydrodipyrido[1,2-a:2’,1’-c]pyrazinediium Dibromide Monohydrate;  _x000B_1,1’-Ethylene-2,2’-dipyridylium Dibromide Monohydrate;  FB/2;  Reglone; 

vapor_pressure

less than 0.000010 mm Hg at 68 °F (NTP, 1992)
<0.000010 mmHg

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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